molecular formula C11H10O2S B3097906 Ethyl benzo[b]thiophene-6-carboxylate CAS No. 132526-08-0

Ethyl benzo[b]thiophene-6-carboxylate

Cat. No.: B3097906
CAS No.: 132526-08-0
M. Wt: 206.26 g/mol
InChI Key: QBZJNXZGYVMAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzo[b]thiophene-6-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl benzo[b]thiophene-6-carboxylate typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another common method involves the reaction of aryne intermediates with alkynyl sulfides, leading to the formation of the benzothiophene skeleton .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ethyl benzo[b]thiophene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-benzothiophene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZJNXZGYVMAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 5
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl benzo[b]thiophene-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.